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Compound of Interest

Compound Name: flg22Pst

Cat. No.: B15562823 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with frequently asked questions, troubleshooting guides, and detailed protocols

for investigating the influence of plant developmental stage on innate immunity, specifically

focusing on responses triggered by flg22 and infection by Pseudomonas syringae pv. tomato

DC3000 (Pst DC3000).

Section 1: Frequently Asked Questions (FAQs)
Q1: What is Age-Related Resistance (ARR) and how does it affect flg22-triggered immunity?

A1: Age-Related Resistance (ARR) is a phenomenon where plants gain or enhance their

disease resistance as they mature.[1][2] Young plants are often more susceptible to certain

pathogens, like the bacterial pathogen Pseudomonas syringae, while mature plants exhibit

heightened resistance.[3] This developmental transition impacts Pattern-Triggered Immunity

(PTI), the first line of defense initiated by the recognition of Pathogen-Associated Molecular

Patterns (PAMPs) such as flg22.[4] The effectiveness of flg22 in triggering protective

responses, therefore, can significantly increase as the plant ages.

Q2: How does the susceptibility of Arabidopsis thaliana to Pst DC3000 change with age?

A2: Studies on Arabidopsis thaliana have shown a clear decrease in susceptibility to virulent

Pst DC3000 as the plants get older.[5] For example, a 10-fold to 100-fold reduction in bacterial

growth has been observed in plants between 30 and 50 days after germination compared to
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younger plants. While young plants typically show disease symptoms like yellowing (chlorosis)

of the leaves after infection, mature plants are often nearly symptomless.

Q3: What is the molecular basis for the developmental regulation of flg22-triggered immunity?

A3: The molecular mechanism involves the integration of developmental signals with immune

pathways. One key regulatory network involves the microRNA miR172b and its targets, the

transcription factors TOE1 and TOE2. In very young seedlings, miR172b levels are low, leading

to high levels of TOE1/2 proteins, which directly bind to the promoter of the flg22 receptor,

FLAGELLIN-SENSING 2 (FLS2), and inhibit its transcription. As the seedling develops,

miR172b abundance increases, which in turn reduces TOE1/2 protein levels. This relieves the

suppression of FLS2 transcription, leading to a stronger immune response. Additionally, the

phytohormone salicylic acid (SA) plays a crucial role; mature plants accumulate higher levels of

SA compared to young plants, contributing to enhanced resistance.

Q4: Are downstream responses to flg22, such as ROS burst and defense gene expression,

also affected by plant age?

A4: Yes, downstream signaling events are impacted by plant age. Pre-treatment with flg22

provides enhanced resistance against Pst DC3000, and this protective effect can be more

pronounced in older plants. The expression of flg22-inducible defense genes, such as FRK1

(FLG22-INDUCED RECEPTOR-LIKE KINASE 1), is also age-dependent, showing different

basal and induced expression levels in plants of different ages. This indicates that the entire

signaling cascade, from perception to downstream defense execution, is modulated by the

developmental stage of the plant.

Section 2: Troubleshooting Guides
Q1: I am not observing the expected increase in resistance to Pst DC3000 in my older plants.

What are some possible reasons?

A1:

Inconsistent Leaf Age: Ensure you are inoculating leaves of the same developmental

(ontogenic) age across different chronological plant ages. A young leaf on an old plant may

respond differently than a mature leaf on the same plant. It is crucial to define and

consistently sample leaves at the same developmental stage (e.g., fully expanded leaf #8).
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Growth Conditions: Environmental conditions can significantly impact plant immunity. Ensure

consistent light intensity, photoperiod, temperature, and nutrient availability for all plants.

Suboptimal conditions can stress the plants and interfere with the expression of ARR. Light,

in particular, is required for the rapid expression of many flg22-induced defense genes.

Inoculation Technique: Inconsistent bacterial infiltration can lead to high variability. Ensure

the bacterial suspension is fully infiltrated into the intercellular spaces of the entire leaf

without causing excessive damage. Check bacterial titers at day 0 to confirm consistent

initial inoculum levels across different plant ages.

Pathogen Strain Viability: Confirm the virulence of your Pst DC3000 strain. Passage the

strain through a susceptible host if it has been stored for a long time to maintain its virulence.

Q2: My ROS burst assay results are highly variable and do not show a clear difference

between young and mature plants after flg22 treatment. How can I improve this?

A2:

Leaf Disc Recovery: After cutting leaf discs, float them in purified water overnight. This

recovery period is critical to reduce the wounding response, which also generates ROS and

can mask the flg22-specific burst.

Consistent Tissue Sampling: Use a biopsy punch to collect leaf discs of a uniform size,

avoiding the mid-vein. Always use leaves of the same developmental age.

Reagent Quality: Ensure the luminol and horseradish peroxidase (HRP) solutions are fresh

and properly stored. Prepare the elicitation solution (containing luminol, HRP, and flg22)

immediately before use.

Plate Reader Sensitivity: Use a plate reader with high sensitivity for luminescence detection.

Optimize the integration time to capture the peak of the ROS burst, which typically occurs

within minutes of elicitation.

Increase Replication: ROS assays can be inherently variable. Increase the number of

biological replicates (individual plants) and technical replicates (leaf discs from the same

plant) to improve statistical power.
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Q3: The expression levels of defense genes (FRK1, PR1) measured by qRT-PCR are

inconsistent in my age-related experiments. What should I check?

A3:

Sampling Time: The induction of defense genes is transient. Ensure you are harvesting

tissue at a consistent and appropriate time point post-elicitation. For early genes like FRK1,

peak expression can occur within 30-60 minutes, while later genes like PR1 may take many

hours.

Reference Gene Stability: The stability of your reference gene(s) may vary with plant age or

treatment. Validate your chosen reference genes (e.g., ACT2, UBQ10, PP2AA3) across all

your experimental conditions (different ages, mock vs. flg22 treatment) to ensure their

expression is stable. Using the average of two or three stable reference genes is

recommended.

RNA Quality: Check the integrity and purity of your RNA samples (e.g., using a Bioanalyzer

and checking A260/280 ratios). Poor quality RNA can lead to unreliable qRT-PCR results.

Circadian Rhythm: The plant's circadian clock can regulate defense responses. Always

perform treatments and tissue harvesting at the same time of day to minimize variability

caused by the circadian clock.

Section 3: Quantitative Data Summary
Table 1: Impact of Plant Age on Pst DC3000 Growth in Arabidopsis thaliana

This table summarizes the in planta bacterial growth of virulent Pst DC3000 in wild-type (Col-0)

Arabidopsis at different chronological ages. Data is adapted from Wilson et al. (2009).
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Plant Age (days after
germination)

Average Bacterial Count
(cfu/leaf disc) at Day 0

Average Bacterial Count
(cfu/leaf disc) at Day 3

22 304 ± 48 ~60,000

28 612 ± 54 ~40,000

40 619 ± 63 ~10,000

49 669 ± 49 ~5,000

Note: Day 3 counts are estimated from graphical data presented in the source publication. A

clear trend of reduced bacterial proliferation is observed in older plants.

Table 2: Age-Dependent flg22-Triggered Protection and FRK1 Gene Expression

This table summarizes the protective effect of flg22 pretreatment on Pst DC3000 infection and

the corresponding expression of the defense marker gene FRK1. Data is adapted from a study

on Arabidopsis.

Plant Age Treatment
Bacterial Titer (log
cfu/cm²) 24h post-
infection

Relative FRK1
Expression (4h
post-treatment)

2.5 weeks Mock (Water) ~6.5 Basal (Low)

2.5 weeks 500 nM flg22 ~5.0 Induced (High)

3.5 weeks Mock (Water) ~6.2 Basal (Low)

3.5 weeks 500 nM flg22 ~4.5 Induced (Very High)

Note: Values are estimated from graphical data. The data shows that flg22 pretreatment

significantly reduces bacterial growth, and this protective effect is enhanced in slightly older

(3.5-week-old) plants, which correlates with a stronger induction of FRK1.

Section 4: Key Experimental Protocols
Pathogen Growth Assay
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This protocol is used to quantify in planta bacterial proliferation.

Bacterial Culture: Streak Pst DC3000 on a King's B agar plate with appropriate antibiotics

(e.g., rifampicin) and grow at 28°C for 2 days. Inoculate a single colony into liquid King's B

medium and grow overnight at 28°C with shaking.

Inoculum Preparation: Pellet the overnight culture by centrifugation. Wash the pellet twice

with sterile 10 mM MgCl₂. Resuspend the bacteria in 10 mM MgCl₂ to an optical density at

600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1x10⁸ colony-forming units

(CFU)/mL. Prepare a final inoculum of 1x10⁵ or 1x10⁶ CFU/mL in 10 mM MgCl₂.

Plant Infiltration: Use a needleless 1-mL syringe to gently pressure-infiltrate the bacterial

suspension into the abaxial (underside) of fully expanded leaves of plants at different ages.

Infiltrate the entire leaf area. For mock treatment, infiltrate with 10 mM MgCl₂.

Day 0 Titer: Immediately after infiltration (Day 0), collect two leaf discs per plant using a 4-

mm biopsy punch. Place the two discs into a 1.5-mL microfuge tube containing 200 µL of 10

mM MgCl₂ and a metal bead.

Incubation: Place plants in a growth chamber with high humidity (>80%) to facilitate infection.

Day 3 Titer: Three days post-infiltration, collect leaf discs as described for Day 0.

Quantification: Homogenize the leaf discs by shaking vigorously (e.g., using a bead beater)

for 1 minute. Create a 10-fold serial dilution series of the homogenate in 10 mM MgCl₂. Plate

10-20 µL of each dilution onto King's B agar plates with antibiotics. Incubate at 28°C for 2

days and count the colonies to calculate the CFU per unit leaf area (e.g., CFU/cm²).

Luminol-Based ROS Burst Assay
This protocol measures the rapid production of Reactive Oxygen Species (ROS) upon flg22

elicitation.

Plant Material: Grow plants for the desired number of weeks. Use a 4-mm biopsy punch to

cut one leaf disc from a fully expanded leaf of each plant.
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Overnight Recovery: Place each leaf disc, abaxial side down, into a single well of a white 96-

well luminometer plate containing 100-150 µL of sterile deionized water. Cover the plate and

let it incubate at room temperature overnight to reduce wounding-induced ROS.

Assay Preparation: On the day of the assay, carefully remove the water from each well.

Elicitation Solution: Prepare the assay solution immediately before use. For a final volume of

100 µL per well, the solution should contain 100 µM luminol, 10 µg/mL horseradish

peroxidase (HRP), and the desired concentration of flg22 (e.g., 100 nM).

Measurement: Add 100 µL of the elicitation solution to each well. Immediately place the plate

into a luminometer. Measure luminescence every 1-2 minutes for a duration of 40-60

minutes.

Data Analysis: Plot the relative light units (RLU) over time for each treatment. The peak of

the curve represents the maximum oxidative burst.

Callose Deposition Assay
This protocol uses aniline blue staining to visualize callose deposits, a marker of cell wall

reinforcement in PTI.

Elicitation: Infiltrate leaves of plants at different ages with 1 µM flg22 or a mock solution

(water or buffer).

Incubation: Allow the plants to respond for 12-24 hours.

Destaining: Harvest the infiltrated leaves and place them in a destaining solution of acetic

acid:ethanol (1:3, v/v). Incubate at room temperature overnight or until all chlorophyll is

removed and the leaves are transparent.

Rehydration and Staining:

Wash the destained leaves with 150 mM K₂HPO₄ buffer (pH 9.5) for 30 minutes.

Transfer the leaves to the staining solution: 0.01% (w/v) aniline blue in 150 mM K₂HPO₄.

Incubate in the dark for at least 2 hours.
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Microscopy: Mount the stained leaves in 50% glycerol on a microscope slide. Visualize

callose deposits using a fluorescence microscope with a DAPI filter set (UV excitation, ~350

nm excitation / ~460 nm emission). Callose deposits will appear as bright, fluorescent yellow-

green spots.

Quantification: Capture images from a consistent area of each leaf. Use image analysis

software (e.g., ImageJ) to count the number of callose deposits per field of view.

Defense Gene Expression Analysis (qRT-PCR)
This protocol quantifies the transcript levels of defense-related genes.

Treatment and Sampling: Treat plants of different ages with 1 µM flg22 or a mock solution.

Harvest leaf tissue at specific time points post-treatment (e.g., 1 hour for early genes, 24

hours for late genes). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

RNA Extraction: Extract total RNA from the ground tissue using a commercial kit or a

standard protocol (e.g., Trizol). Treat the RNA with DNase I to remove any genomic DNA

contamination.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a

reverse transcriptase enzyme and oligo(dT) or random primers.

Quantitative PCR (qPCR):

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers

for your gene of interest (e.g., FRK1, PR1), and diluted cDNA.

Run the qPCR reaction in a real-time PCR machine.

Include primers for one or more validated reference genes for normalization.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the

expression of the gene of interest to the expression of the reference gene(s).

Section 5: Visualizations
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Caption: Developmental regulation of flg22-triggered immunity via the miR172b-TOE1/2

module.
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Caption: A typical experimental workflow for studying age-related resistance (ARR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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